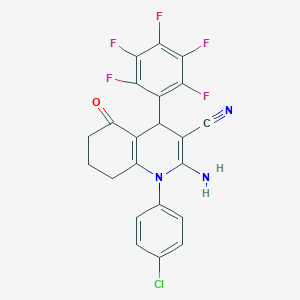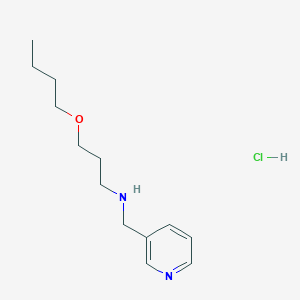![molecular formula C15H12F3NO2 B4608490 (E)-1-(5-methylfuran-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B4608490.png)
(E)-1-(5-methylfuran-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one
Descripción general
Descripción
(E)-1-(5-methylfuran-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one is an organic compound that belongs to the class of enones. This compound is characterized by the presence of a furan ring substituted with a methyl group at the 5-position, an aniline moiety with a trifluoromethyl group at the 3-position, and a conjugated enone system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-methylfuran-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one typically involves the following steps:
Formation of the Enone System: The enone system can be synthesized through an aldol condensation reaction between an appropriate aldehyde and a ketone. For instance, 5-methylfurfural can be reacted with acetophenone under basic conditions to form the enone intermediate.
Introduction of the Aniline Moiety: The enone intermediate can then undergo a Michael addition reaction with 3-(trifluoromethyl)aniline. This step is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and automated reaction systems may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the enone system. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the enone system can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The trifluoromethyl group on the aniline moiety can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide can be used for this purpose.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring and enone system
Reduction: Corresponding alcohols
Substitution: Substituted aniline derivatives
Aplicaciones Científicas De Investigación
(E)-1-(5-methylfuran-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (E)-1-(5-methylfuran-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is known to play a role in inflammation and cancer.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(5-methylfuran-2-yl)-3-phenylprop-2-en-1-one: Lacks the trifluoromethyl group on the aniline moiety.
(E)-1-(5-methylfuran-2-yl)-3-[3-(methyl)anilino]prop-2-en-1-one: Contains a methyl group instead of a trifluoromethyl group on the aniline moiety.
Uniqueness
The presence of the trifluoromethyl group on the aniline moiety in (E)-1-(5-methylfuran-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity compared to similar compounds.
Propiedades
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-10-5-6-14(21-10)13(20)7-8-19-12-4-2-3-11(9-12)15(16,17)18/h2-9,19H,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELRZAWSFWYJHE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CNC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine](/img/structure/B4608409.png)

![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4608423.png)

![4-{3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B4608437.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B4608439.png)
![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4608440.png)
![N-{[(4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B4608454.png)
![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3-methoxybenzamide](/img/structure/B4608462.png)

![4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4608486.png)
![N-(4-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE](/img/structure/B4608492.png)
![5-bromo-N-[(2Z,4Z)-1-oxo-5-phenyl-1-(2-phenylethylamino)penta-2,4-dien-2-yl]furan-2-carboxamide](/img/structure/B4608502.png)
![1-METHYL-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4608509.png)
